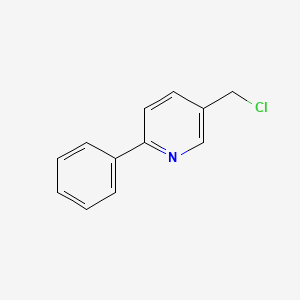

5-(Chloromethyl)-2-phenylpyridine

Description

Contextualization of Pyridine-Based Chemical Structures in Advanced Organic Chemistry

Pyridine (B92270), a fundamental heterocyclic aromatic organic compound, and its derivatives are cornerstones of modern organic and medicinal chemistry. nih.gov These nitrogen-containing heterocycles are not only prevalent in natural products but also serve as crucial pharmacophores in a vast array of synthetic drugs. nih.govmdpi.com The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, contribute to its versatility in forming effective interactions with biological targets. nih.gov Consequently, pyridine derivatives have been successfully developed as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.net

Significance of (Chloromethyl)pyridines as Synthetic Intermediates and Versatile Scaffolds

Among the diverse classes of pyridine derivatives, (chloromethyl)pyridines stand out as exceptionally valuable synthetic intermediates. The chloromethyl group is a reactive handle that allows for a variety of chemical transformations, making these compounds versatile building blocks for more complex molecules. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) is a known intermediate in the synthesis of insecticides. google.com The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of a wide range of functional groups. This reactivity is crucial for constructing the intricate molecular architectures required for biologically active compounds and advanced materials.

Overview of Research Trajectories Pertaining to 5-(Chloromethyl)-2-phenylpyridine

The specific compound, this compound, combines the structural features of a phenylpyridine with the reactive chloromethyl group, making it a subject of interest in several research areas. The phenylpyridine moiety itself is a recognized scaffold in the development of bioactive compounds, including insecticides and potential pharmaceuticals. mdpi.com The presence of the chloromethyl group on this scaffold provides a direct route for chemical modification, allowing for the exploration of structure-activity relationships and the synthesis of novel derivatives with tailored properties. Research efforts involving this compound and its analogs are primarily directed towards the synthesis of new organic materials and potential therapeutic agents.

Physicochemical and Spectroscopic Properties

Tabulated Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its characterization and for predicting its behavior in various chemical and biological systems.

| Property | Value |

| CAS Number | 5229-40-3 |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

This data is compiled from publicly available chemical databases. scbt.com

Spectroscopic Profile

The spectroscopic profile of a compound is critical for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Specific IR data for this compound is not provided in the search results. However, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and a C-Cl stretching vibration from the chloromethyl group. For comparison, a related pyrazoline derivative exhibits a C=N stretch at 1596 cm⁻¹ and aromatic C-H stretching at 2917 cm⁻¹. materialsciencejournal.org

Mass Spectrometry (MS)

The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₀ClN. This information is crucial for its identification via high-resolution mass spectrometry.

Crystallographic Data

As of the available information, the single-crystal X-ray structure of this compound has not been reported. However, crystallographic data for related compounds, such as 2-chloro-5-(chloromethyl)pyridine, is available and provides insights into the packing and conformation of similar molecules in the solid state. nih.gov The crystal structure of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has also been determined, revealing the spatial arrangement of the substituted phenyl rings. researchgate.net

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common strategy involves the Suzuki-Miyaura cross-coupling reaction. For example, 2-chloro-5-(chloromethyl)pyridine can be reacted with phenylboronic acid in the presence of a palladium catalyst to yield the target compound. thieme-connect.de Another potential route is the Negishi coupling, which has been successfully used to synthesize similar biaryl compounds. thieme-connect.de

Chemical Reactivity and Major Reaction Types

The reactivity of this compound is dominated by the chloromethyl group. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities. For example, it can react with amines, alcohols, and thiols to form the corresponding substituted derivatives. These reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of molecules for further investigation.

Applications in Scientific Research

Role as a Precursor in Medicinal Chemistry

Pyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comresearchgate.net The 2-phenylpyridine (B120327) scaffold, in particular, has been incorporated into molecules with insecticidal properties. mdpi.com The chloromethyl group in this compound serves as a key functional handle for the synthesis of new analogs. By modifying this position, medicinal chemists can explore how changes in the molecular structure affect biological activity, a fundamental process in drug discovery. The introduction of a chlorine atom can, in some cases, enhance the biological activity of a molecule. sci-hub.se

Utility in the Development of Novel Catalysts

The pyridine-phenyl structure can act as a ligand in the formation of metal complexes. These complexes can exhibit catalytic activity in various organic transformations. For instance, iridium(III) complexes containing phenylpyridine ligands have been synthesized and studied for their photophysical properties, which are relevant to applications in areas like light-emitting diodes and photoredox catalysis. rsc.org The chloromethyl group on this compound could be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Applications in Materials Science

The structural and electronic properties of phenylpyridine derivatives make them attractive building blocks for advanced materials. For example, they have been incorporated into polymers and organic light-emitting diode (OLED) materials. mdpi.com The reactivity of the chloromethyl group allows for the polymerization of this compound or its incorporation into larger polymer backbones, potentially leading to materials with tailored thermal, optical, or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIPQQWMXERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377178 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5229-40-3 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Chloromethyl 2 Phenylpyridine

Established Synthetic Pathways to 5-(Chloromethyl)-2-phenylpyridine

Traditional methods for synthesizing this compound rely on well-documented organic reactions, primarily focusing on the introduction of the chloromethyl group onto a pre-formed phenylpyridine scaffold or the conversion of a related functional group.

Chloromethylation Reactions of Phenylpyridines

The direct introduction of a chloromethyl group onto an aromatic ring, a variant of the Friedel-Crafts reaction, represents a potential pathway to this compound. This electrophilic substitution would involve reacting 2-phenylpyridine (B120327) with a chloromethylating agent. Common reagents for this purpose include a mixture of formaldehyde (B43269) and hydrogen chloride, or compounds like chloromethyl methyl ether.

However, the application of chloromethylation to pyridine-containing systems presents significant challenges. The pyridine (B92270) nitrogen is basic and susceptible to protonation or complexation with the Lewis acid catalyst typically required for Friedel-Crafts reactions. This deactivates the ring system towards electrophilic substitution. Furthermore, controlling the regioselectivity on the 2-phenylpyridine nucleus is complex, with potential for substitution on either the pyridine or the phenyl ring. A process for the chloromethylation of high molecular weight aromatic compounds involves using a pre-formed mixture of methylal and sulphuryl chloride as the chloromethylating agent, which can be applied to various polymers. google.com The reaction between methylal and sulphuryl chloride is typically conducted at temperatures below +50°C. google.com

Functional Group Interconversions (e.g., Alcohol to Chloromethyl Conversion)

A more reliable and widely practiced approach to synthesizing this compound involves the chemical modification of a precursor molecule where the core 2-phenylpyridine structure is already assembled. The most common strategy is the conversion of the corresponding alcohol, (2-phenylpyridin-5-yl)methanol, into the target chloromethyl compound.

This two-step process first requires the synthesis of the precursor alcohol, which can then be converted to the chloride. The conversion of the hydroxyl group to a chloromethyl group is a standard functional group interconversion. This is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often in an inert solvent. For instance, a method for producing 2-chloro-5-(chloromethyl)pyridine (B46043) involves the dropwise addition of a solution of 2-chloro-5-(hydroxymethyl)pyridine in 1,2-dichloroethane (B1671644) to a mixture of thionyl chloride and 1,2-dichloroethane. prepchem.com The reaction is stirred at room temperature and then refluxed to ensure complete conversion. prepchem.com Other reagents capable of effecting this transformation include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). A patented method describes reacting pyridylmethanol with a chlorinating agent in the presence of a diluent to obtain the corresponding chloromethylpyridine in high yield. google.com

| Chlorinating Agent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., 1,2-dichloroethane, chloroform), often with reflux. prepchem.com | Byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion. |

| Phosphorus Trichloride (PCl₃) | Reaction with alcohol, often cooled initially then warmed to room temperature. google.com | Effective for primary and secondary alcohols. |

| Phosphorus Pentachloride (PCl₅) | Typically used for converting alcohols and carboxylic acids to chlorides. | A strong chlorinating agent. |

Novel and Emerging Synthetic Approaches

Recent advancements in chemical synthesis have introduced more efficient, sustainable, and scalable methods that can be applied to the production of this compound.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for automation and scalability. nih.gov The synthesis of pyridine derivatives has been a subject of investigation in flow chemistry. Researchers have developed efficient methods for manufacturing pyridine compounds, reducing multi-step batch processes to single continuous steps using flow reactors. vcu.edu This approach has led to dramatic increases in yield (e.g., from 58% to 92% in one case) and projected reductions in production costs. vcu.edu While a specific flow synthesis for this compound is not widely reported, the principles have been demonstrated for related structures. For example, the N-oxidation of various pyridines has been successfully performed in a packed-bed microreactor with high efficiency and catalyst stability over hundreds of hours. researchgate.net The adaptation of such flow processes could involve pumping a solution of (2-phenylpyridin-5-yl)methanol and a chlorinating agent through a heated reactor coil to achieve rapid and controlled conversion.

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Beneficial when using potent chlorinating agents like thionyl chloride. |

| Improved Yield & Selectivity | Precise control over temperature, pressure, and residence time allows for optimization of reaction conditions, minimizing side products. vcu.edu | Could lead to higher purity product and simpler purification. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov | Facilitates seamless transition from laboratory-scale research to industrial production. |

| Automation | Flow systems can be automated for continuous production with minimal manual intervention. nih.gov | Increases efficiency and reproducibility. |

Catalytic Synthesis Routes

Catalytic methods offer elegant and atom-economical routes to complex molecules. For this compound, catalytic strategies can be envisioned for both the formation of the core structure and the introduction of the functionalized side chain. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for synthesizing the 2-phenylpyridine skeleton from a substituted pyridine and a phenyl-boronic acid or -organozinc reagent. mdpi.comnih.gov

More direct catalytic approaches involve the C-H functionalization of the pyridine ring. A one-step synthesis of 2-chloro-5-chloromethyl pyridine has been developed using a supported palladium chloride catalyst, where 3-methylpyridine (B133936) is reacted with chlorine in a tubular reactor. patsnap.com Another patent describes the vapor-phase chlorination of β-picoline in the presence of a metal oxide or metal halide catalyst. google.com Photochemical methods have also been explored for the cyclometalation of 2-phenylpyridine using platinum complexes, demonstrating the reactivity of the C-H bonds in this molecule under catalytic conditions. nih.gov

| Catalytic Method | Catalyst Example | Description |

|---|---|---|

| Cross-Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Forms the C-C bond between the phenyl and pyridine rings. mdpi.comnih.gov |

| Vapor-Phase Catalytic Chlorination | Supported Palladium Chloride (PdCl₂/Al₂O₃) patsnap.com | Direct chlorination of a methylpyridine precursor in the gas phase. patsnap.com |

| Photochemical C-H Activation | Platinum complexes (e.g., (Bu₄N)₂[Pt₂Cl₆]) nih.gov | Activates C-H bonds under light irradiation for functionalization. nih.gov |

Liquid Phase Chlorination Methodologies

Liquid phase chlorination provides an alternative to gas-phase reactions and can be performed under various conditions. High yields of chlorinated picolines have been achieved through non-catalytic chlorination of β-picoline in a liquid diluent at temperatures of at least 190°C with strong agitation. google.com The success of this process depends on factors like the diluent composition, mixing efficiency, and the ratio of chlorine to the picoline substrate. google.com

Another approach involves the synthesis of 2-chloro-5-chloromethyl pyridine from 3-picoline in an organic solvent like nitrobenzene, using an acidic buffer and an initiator. google.com The reaction proceeds by heating the mixture and bubbling chlorine gas through it. google.com While these examples start from picoline rather than 2-phenylpyridine, the methodologies for chlorinating the pyridine ring in the liquid phase are directly relevant and could be adapted for the target molecule, likely by chlorination of a (2-phenyl-5-methyl)pyridine precursor.

| Method | Starting Material | Key Parameters | Reference |

|---|---|---|---|

| Non-catalytic High-Temperature Chlorination | β-picoline | Temperature: ≥ 190°C; Strong agitation; Chlorine/substrate ratio ≥ 5:1 (by weight). | google.com |

| Initiated Chlorination | 3-picoline | Solvent: Nitrobenzene; Acidic buffer (pH 4-5); Initiator; Temperature: 80-100°C. | google.com |

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 2 Phenylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 5-position of the pyridine (B92270) ring is a primary site for nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the benzylic-like carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is analogous to that of other chloromethyl-substituted aromatic compounds.

Common nucleophiles that can displace the chloride ion include amines, alcohols, thiols, and cyanide. masterorganicchemistry.comyoutube.com These reactions typically proceed via an S(_N)2 mechanism, especially with good nucleophiles. The rate and efficiency of these substitutions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will generally react faster. libretexts.org The choice of solvent is also critical; polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the accompanying cation without strongly solvating the nucleophile itself. khanacademy.org

The products of these reactions are diverse and include amines, ethers, thioethers, and nitriles, respectively. This versatility allows for the introduction of a wide array of functional groups at the 5-position, significantly expanding the molecular diversity that can be achieved from this single precursor.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Dimethylamine | Tertiary Amine |

| Alkoxide | Sodium Methoxide | Ether |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

Transition Metal-Catalyzed Coupling Reactions

The 2-phenylpyridine (B120327) scaffold is well-suited for a variety of transition metal-catalyzed coupling reactions, which can be used to form new carbon-carbon and carbon-heteroatom bonds. These reactions often utilize the directing effect of the pyridine nitrogen to achieve high regioselectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is a prominent example. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While the chloromethyl group can participate in coupling reactions, the aryl C-Cl bond of a chlorinated pyridine can also be a site for Suzuki-Miyaura coupling. researchgate.netnih.gov

The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org

In the context of 5-(chloromethyl)-2-phenylpyridine, while the chloromethyl group is highly reactive towards nucleophiles, the C-Cl bond of a chlorinated pyridine ring can also undergo Suzuki-Miyaura coupling. For instance, studies on related trichloropyridines have shown that palladium acetate (B1210297) can effectively catalyze the coupling with arylboronic acids in an aqueous medium without the need for a ligand. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions. beilstein-journals.org

Table 2: Key Components of Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates the reaction cycle | Pd(OAc)(_2), Pd(PPh(_3))(_4) |

| Organoboron Reagent | Source of the new carbon group | Phenylboronic acid |

| Base | Activates the organoboron reagent | Na(_2)CO(_3), K(_3)PO(_4) |

| Solvent | Provides the reaction medium | Toluene, Dioxane, Water |

Nickel catalysts offer a more cost-effective alternative to palladium for many cross-coupling reactions. ustc.edu.cn They can catalyze a range of transformations, including aminations and C-C bond-forming reactions. dntb.gov.uanih.gov Nickel-catalyzed cross-coupling reactions often proceed through a similar catalytic cycle to palladium, involving oxidative addition, transmetalation, and reductive elimination. ustc.edu.cn

Nickel catalysts have been shown to be effective in the cross-coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. researchgate.net The choice of ligand is crucial for the success of these reactions, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being employed to modulate the reactivity and stability of the nickel catalyst. dntb.gov.ua Furthermore, recent advancements have explored the use of light-mediated nickel catalysis, which can proceed under mild conditions with high functional group tolerance. osti.gov

For this compound, nickel catalysis could potentially be employed for reactions at both the chloromethyl group and a halogen-substituted pyridine or phenyl ring.

Beyond palladium and nickel, other transition metals like gold and cobalt have emerged as powerful catalysts for C-H activation and cross-coupling reactions involving the 2-phenylpyridine framework.

Gold Catalysis: Gold catalysts, particularly gold(I) and gold(III) complexes, have shown utility in various organic transformations. thieme-connect.de While direct C-H activation of 2-phenylpyridine by gold can be challenging, transmetalation from organomercury intermediates has been a successful strategy to form aurated complexes. nih.gov More recently, rhodium-mediated catalytic auration has been developed. nih.gov Gold catalysis has also been employed in the synthesis of functionalized pyridines from other precursors. nih.gov

Cobalt Catalysis: Cobalt, being an earth-abundant and less expensive metal, is an attractive alternative for C-H activation reactions. chim.it Cobalt catalysts have been used for the oxidative dimerization of 2-phenylpyridine derivatives and for directed C(sp²)-H activation. researchgate.netresearchgate.net These reactions often utilize a directing group, such as the pyridine nitrogen in 2-phenylpyridine, to achieve high regioselectivity. chim.it The mechanism can involve high-valent cobalt species, and the reactions often show good functional group tolerance. chim.itresearchgate.net

Alkylation and Functionalization of the Pyridine and Phenyl Moieties

The pyridine and phenyl rings of this compound can also be sites for further functionalization, primarily through C-H activation strategies. rsc.org The pyridine nitrogen often acts as a directing group, facilitating regioselective reactions at the ortho position of the phenyl ring or at other positions on the pyridine ring. rsc.orgnih.gov

Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, where a palladacycle intermediate is key to the reaction. rsc.org Similarly, ruthenium-catalyzed ortho-alkylation and alkenylation of 1-arylpyrazoles with maleimides have been reported, demonstrating the potential for such transformations on related heterocyclic systems. researchgate.net Copper, palladium, and ruthenium carboxylates have also been studied for the C-H activation of 2-phenylpyridine. rsc.orgnih.gov

These methods allow for the introduction of alkyl, aryl, and other functional groups directly onto the aromatic rings, providing a powerful tool for modifying the core structure of the molecule.

Multi-Component Reaction Approaches for Diverse Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient route to complex molecules. frontiersin.org Various MCRs are known for the synthesis of highly substituted pyridines. acsgcipr.orggrowingscience.com

While specific MCRs directly involving this compound as a starting material are not extensively documented in the provided search results, the principles of MCRs can be applied to synthesize diverse scaffolds that could incorporate this or similar structural motifs. For example, the Hantzsch pyridine synthesis and related condensation reactions are classic MCRs for constructing the pyridine ring from simpler precursors. acsgcipr.org The development of novel MCRs is an active area of research, driven by the desire for atom economy and synthetic efficiency. frontiersin.orgorganic-chemistry.org

Radical Reactions and Mechanistic Insights

The radical chemistry of this compound is influenced by the two key structural components of the molecule: the phenylpyridine ring system and the benzylic chloromethyl group. While specific research on the radical reactions of this particular compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related benzylic halides and pyridine derivatives. The formation of a benzylic radical at the chloromethyl position is a key potential pathway, leading to subsequent reactions.

The initiation of radical reactions involving this compound would likely proceed via homolytic cleavage of the carbon-chlorine bond in the chloromethyl group. This process can be induced by thermal or photochemical means. The resulting 5-(radical)-2-phenylpyridine intermediate is a benzylic-type radical, which is stabilized by resonance with the adjacent pyridine ring. This stabilization makes its formation more favorable compared to non-benzylic chloroalkanes.

Once formed, this radical intermediate can participate in a variety of transformations. The specific reaction pathways, such as β-scission or C-H insertion, would be dependent on the reaction conditions and the presence of other reagents.

Inferred Mechanistic Pathways

Based on the general principles of radical chemistry, the following mechanistic insights can be considered for this compound:

Radical Initiation: The primary step is the generation of the 5-(radical)-2-phenylpyridine. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN) or photolysis. The energy required for the homolytic cleavage of the C-Cl bond is a critical factor.

β-Scission (Hypothetical): The concept of β-scission in the context of the this compound radical would involve the cleavage of a bond beta to the radical center. In this specific molecule, there is no alkyl chain attached to the radical carbon that could undergo the typical β-scission to eliminate a smaller radical and form an alkene. Therefore, a classic β-methyl elimination is not applicable. However, fragmentation of the pyridine or phenyl ring is a theoretical possibility under harsh conditions, though it is generally not a favored pathway due to the high bond dissociation energies of aromatic C-C bonds.

C–H Insertion (Hypothetical): Intramolecular C-H insertion would involve the radical center abstracting a hydrogen atom from another part of the molecule. The most likely candidates for such an abstraction would be the C-H bonds on the phenyl or pyridine rings. The feasibility of such a reaction would depend on the geometric proximity of the C-H bonds to the radical center and the activation energy for the hydrogen abstraction. Intermolecular C-H insertion could also occur if the radical reacts with a suitable C-H bond in a solvent or another substrate molecule.

The table below presents typical bond dissociation energies (BDEs) for bonds analogous to those in this compound, which helps in understanding the likelihood of different radical processes.

| Bond Type | Example Compound | Bond Dissociation Energy (kcal/mol) |

| Benzylic C-Cl | Benzyl chloride | ~68 |

| Benzylic C-H | Toluene | ~89-90 |

| Aromatic C-H | Benzene (B151609) | ~111 |

| Pyridinic C-H (α) | Pyridine | ~105-110 |

| Pyridinic C-H (β) | Pyridine | ~107-112 |

| Pyridinic C-H (γ) | Pyridine | ~106-111 |

This table provides generalized, approximate values for illustrative purposes. Actual BDEs can vary based on the specific molecular structure and environment.

The relatively low bond dissociation energy of the benzylic C-Cl bond compared to the C-H bonds suggests that radical formation via C-Cl bond cleavage is the most probable initial step.

It is important to note that the phenylpyridine moiety can also influence the radical chemistry. The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would alter the electronic properties of the ring system and could influence the stability and reactivity of any radical intermediates. For instance, in reactions like the Minisci reaction, alkyl radicals preferentially add to protonated pyridinium (B92312) species. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the 5-(Chloromethyl)-2-phenylpyridine molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be accurately mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the aliphatic protons of the chloromethyl group.

The aromatic region of the spectrum is of particular interest. The protons on the phenyl ring typically appear as a multiplet, while the protons on the pyridine ring show characteristic splitting patterns that are influenced by their positions relative to the nitrogen atom and the other substituents. The protons of the chloromethyl group (CH₂Cl) are expected to appear as a singlet in a specific chemical shift range.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl Protons | 7.98 - 7.27 | Multiplet | - |

| Pyridine Proton (H-6) | 8.66 | Doublet | 4.8 |

| Pyridine Proton (H-4) | 7.66 | Doublet of doublets | 8.5, 2.5 |

| Pyridine Proton (H-3) | 7.32 | Doublet | 8.5 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are representative values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbon atoms of the phenyl ring, the pyridine ring, and the chloromethyl group. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom. The carbon of the chloromethyl group will appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 157.4 |

| Pyridine C-6 | 149.6 |

| Phenyl C-1' | 139.4 |

| Pyridine C-4 | 136.7 |

| Phenyl C-2', C-6' | 128.9 |

| Phenyl C-3', C-5' | 128.7 |

| Phenyl C-4' | 126.9 |

| Pyridine C-3 | 122.1 |

| Pyridine C-5 | 120.6 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are representative values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is often employed to analyze the purity of this compound and to confirm its molecular weight. In a typical LC-MS analysis, the compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer then ionizes the molecule and detects the mass-to-charge ratio (m/z) of the resulting ions. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in HRMS can also provide valuable structural information. The fragmentation of the pyridine and benzoimidazole rings often occurs near the linker group. mdpi.com A characteristic fragmentation for this compound would be the loss of a chlorine atom or the chloromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific frequencies that correspond to the vibrational modes of the bonds within the molecule.

Key characteristic absorption bands for this compound would include:

C-H stretching vibrations for the aromatic rings (both phenyl and pyridine) typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-Cl stretching vibration of the chloromethyl group would likely be observed in the 800-600 cm⁻¹ range.

C-H bending vibrations can also provide structural information. libretexts.org

Table 3: IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or gas) and the specific instrument used.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Crystal Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been publicly deposited in crystallographic databases. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

The determination of the crystal structure would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis would yield a unique set of crystallographic parameters. For illustrative purposes, a typical data table for such an analysis is presented below, which would be populated with experimental data upon successful structure elucidation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₀ClN |

| Formula Weight | 203.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.328 |

Note: The values presented in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray diffraction experiment.

Intermolecular Interactions and Crystal Packing

Information regarding the specific intermolecular interactions and crystal packing of this compound is contingent upon the determination of its crystal structure. Without experimental data, a definitive analysis of these features is not possible.

An article focusing on the computational and theoretical chemistry studies of the specific compound “this compound” cannot be generated at this time. Extensive searches for dedicated research on this molecule within the specified computational domains have not yielded any specific studies.

The methodologies outlined—Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Molecular Docking—are standard computational techniques used to characterize and predict the behavior of chemical compounds. However, published literature detailing the application of these methods specifically to this compound is not available.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for the requested sections and subsections, as no specific data or research findings for this compound could be retrieved. Generating content would require speculating on findings from related but distinct pyridine derivatives, which would violate the instruction to focus solely on "this compound".

Applications in Bioactive Compound Discovery and Design

Role as a Privileged Scaffold in Medicinal Chemistry

In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, thereby serving as a foundation for the development of various therapeutic agents. nih.govmdpi.comresearchgate.neteurekaselect.com The pyridine (B92270) ring, a core component of 5-(Chloromethyl)-2-phenylpyridine, is widely recognized as a privileged structure. nih.govmdpi.com This is attributed to its presence in numerous natural products and synthetic compounds that exhibit significant biological profiles. nih.govmdpi.com

Design and Synthesis of Novel Pyridine-Based Bioactive Scaffolds

The reactive nature of the chloromethyl group in this compound makes it an invaluable starting material for the design and synthesis of novel pyridine-based bioactive scaffolds. researchgate.net A common strategy involves the nucleophilic substitution of the chlorine atom, allowing for the introduction of various functional groups and the construction of diverse molecular frameworks.

One notable application is in the synthesis of hydrazone derivatives. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043), a closely related analogue, can be converted to the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate is then reacted with a variety of aromatic aldehydes to produce a library of hydrazone compounds. researchgate.netasianpubs.org This synthetic approach is often carried out under mild conditions and can be adapted for efficient continuous flow reaction systems. researchgate.netasianpubs.org The resulting pyridine-based hydrazones have shown promise as bioactive molecules with potential applications in drug development. asianpubs.orgconsensus.app

Furthermore, the 2-phenylpyridine (B120327) core can be incorporated into more complex heterocyclic systems. For example, it has been used as a building block for the synthesis of novel pyrazole (B372694) derivatives. nih.gov These synthetic strategies highlight the adaptability of the this compound scaffold in generating diverse chemical libraries for biological screening.

Evaluation of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the broad potential of this chemical scaffold in drug discovery.

Insecticidal and Herbicidal Activities in Agrochemical Research

In the field of agrochemicals, phenylpyridine derivatives have been extensively investigated for their insecticidal and herbicidal properties. mdpi.comchimia.chdntb.gov.ua The 2-phenylpyridine moiety is a crucial component in the development of new pesticides. mdpi.comresearchgate.net

A series of new 2-phenylpyridine derivatives containing N-phenylbenzamide moieties exhibited significant insecticidal activities against various pests, including Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. mdpi.comresearchgate.net Several of these compounds showed 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com The insecticidal activity of extracts and pure molecules from Cissampelos pareira against Aphis craccivora has also been documented, with some compounds showing notable efficacy. mdpi.com

Furthermore, phenylpyridines have been identified as potent herbicides that act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis. chimia.ch These compounds are effective against a wide range of broadleaf and grass weeds. chimia.ch Novel phenylpyridine derivatives containing α-trifluorothioanisole moieties have also been synthesized and shown to have excellent herbicidal activity, particularly against broadleaf weeds. dntb.gov.uanih.gov Some of these compounds demonstrated inhibitory activity greater than 85% against weeds like Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at low application rates. nih.gov The development of phenyl-substituted benzoylpyrazoles has also yielded a new class of herbicides for controlling grass weeds in cereal crops. nih.gov

Anticancer and Antiproliferative Activity (Preclinical In Vitro/In Vivo Models)

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents due to its presence in numerous FDA-approved drugs. nih.gov Derivatives of this compound have been explored for their potential as antiproliferative agents in various cancer cell lines.

Research has shown that the antiproliferative activity of pyridine derivatives can be influenced by the number and position of substituents on the pyridine ring. nih.gov For example, the presence of methoxy (B1213986), hydroxyl, carbonyl, and amino groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. nih.gov

Studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, which share structural similarities with derivatives of this compound, have demonstrated antiproliferative activity against human solid tumor cell lines, including ovarian, non-small cell lung, and colon cancer. nih.gov One particular aza compound exhibited notable selectivity for a resistant colon cancer cell line and was found to induce a G2/M phase cell cycle arrest. nih.gov

Furthermore, novel hydroxylated biphenyl (B1667301) compounds have shown significant antiproliferative activity against malignant melanoma cells, inducing apoptosis and cell cycle arrest at the G2/M transition. mdpi.com The synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which incorporates a chloro-substituted phenyl group, has also yielded compounds with high levels of antimitotic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov

Other Emerging Biological Activities

Beyond the well-established antiviral, agrochemical, and anticancer applications, derivatives of the phenylpyridine scaffold are being investigated for a range of other biological activities.

Antidiabetic: Plant-derived secondary metabolites containing various chemical structures, including those with heterocyclic rings, are being explored for their antidiabetic properties. mdpi.com These compounds may act through various mechanisms, such as inhibiting glucose absorption, enhancing glucose uptake in muscles, and protecting against oxidative stress. mdpi.com Novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues and 3,5-disubstituted indolin-2-one derivatives have shown potential as α-glucosidase and α-amylase inhibitors, which are key targets in managing type 2 diabetes. nih.govmdpi.com N-phenyl piperazine (B1678402) derivatives have also been identified as potential α-amylase inhibitors. biomedpharmajournal.org

Hemorheological and Cytoprotective: While direct studies on this compound are limited in this area, the broad biological activity of pyridine derivatives suggests potential for future investigation into their effects on blood flow and cell protection.

Antiradical and Neurotropic: The antioxidant properties of various heterocyclic compounds are well-documented. researchgate.net The ability of these compounds to scavenge free radicals suggests potential applications in conditions associated with oxidative stress. The neurotropic potential of pyridine derivatives is also an area of interest, with research into their interaction with serotonin (B10506) receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing more effective and targeted therapeutic and agrochemical agents.

Impact of Substituent Modifications on Biological Efficacy

SAR studies on phenylpyridine derivatives have provided valuable insights into how modifications to the core structure influence their biological effects.

In the context of insecticidal activity, research has shown that the nature and position of substituents on the phenyl ring of 2-phenylpyridine derivatives significantly impact their efficacy. mdpi.com For instance, the presence of a methoxy group at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the benzene (B151609) ring resulted in optimal insecticidal activities. mdpi.com

For herbicidal phenylpyridines, the substituents on both the pyridine and phenyl moieties play a critical role. chimia.ch For example, a trifluoromethyl group on the pyridine nucleus and a fluorine atom on the phenyl moiety were found to be favorable for high herbicidal activity. chimia.ch In a series of pyrimidine-biphenyl herbicides, the nature and position of substituents on the delta-ring were optimized to enhance herbicidal activity, particularly against grass weeds. mdpi.com

In the realm of anticancer research, the antiproliferative activity of pyridine derivatives is closely linked to the types of functional groups attached. nih.gov The addition of methoxy groups has been shown to increase activity, while the presence of halogens can have the opposite effect. nih.gov For platinum complexes with tridentate ligands, chloro substitution on the central pyridine ring led to promising chemotherapeutic properties, and fluoromethylated substituents on an ancillary pyridine ring enhanced cytotoxicity under irradiation. rsc.org

Pharmacophore Elucidation

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This knowledge is instrumental in the design of new, more potent compounds.

For antiviral agents, the pyridine ring itself is a key pharmacophoric element. nih.gov The ability to introduce various substituents, as facilitated by the chloromethyl group in this compound, allows for the fine-tuning of interactions with viral targets.

In the development of anticancer agents, virtual screening and pharmacophore modeling have been used to identify new inhibitors of specific cellular targets. For example, a pharmacophore model was instrumental in identifying new inhibitors of DVL1, a key protein in the WNT signaling pathway, which is often dysregulated in cancer. mdpi.com

The modification of bioactive natural products often involves identifying the core pharmacophore and then making strategic modifications to improve properties like stability and selectivity. mdpi.com For example, in the development of SGLT2 inhibitors for diabetes, the core structure of the natural product phlorizin (B1677692) was modified to enhance its selectivity and in vivo stability. mdpi.com This often involves strategies like reducing the number of rotatable bonds to maintain an active conformation. mdpi.com

Applications in Materials Science and Catalysis

Development of Ligands for Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring and the potential for C-H activation on the phenyl ring make 2-phenylpyridine (B120327) derivatives excellent ligands for a variety of transition metals. The chloromethyl group on 5-(Chloromethyl)-2-phenylpyridine serves as a handle to synthesize a range of ligands with tailored steric and electronic properties.

While significant research has been devoted to chiral ligands for asymmetric catalysis, the development of achiral ligands remains crucial for a wide array of catalytic transformations where stereoselectivity is not a primary concern. The synthesis of achiral nitrogen ligands often prioritizes stability, electronic tunability, and catalytic efficiency.

The reactive chloromethyl group in this compound can be readily transformed into various other functional groups through nucleophilic substitution reactions. This allows for the introduction of different donor atoms (e.g., nitrogen, oxygen, sulfur) to create multidentate achiral ligands. For instance, reaction with secondary amines can yield aminomethyl-substituted 2-phenylpyridine ligands. These ligands can then coordinate with transition metals to form catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. Although specific research detailing the synthesis of achiral ligands from this compound is not extensively documented in publicly available literature, the chemical reactivity of the starting material makes it a plausible and valuable precursor for such ligands.

Cyclometallation is a chemical reaction in which a ligand containing a C-H bond reacts with a metal center to form a metallacycle. 2-Phenylpyridine is a classic example of a ligand that undergoes cyclometallation, coordinating to a metal through the nitrogen atom and a carbon atom of the phenyl ring. This process results in highly stable organometallic complexes with unique photophysical and catalytic properties. nih.gov

Pt(II) complexes with cyclometalated 2-arylpyridines are among the most studied classes of organometallic compounds due to their applications as phosphorescent dopants in organic light-emitting devices (OLEDs), biosensors, and photoredox catalysts. nih.gov The synthesis of these complexes often involves the reaction of a Pt(II) precursor, such as K₂[PtCl₄] or cis-[PtCl₂(DMSO)₂], with the 2-phenylpyridine derivative. nih.gov The chloromethyl group in this compound can be used to further functionalize the cyclometalated complex, allowing for the tuning of its properties or for its immobilization on a solid support.

Research on related substituted 2-phenylpyridines has shown that the electronic nature of the substituent can significantly influence the properties of the resulting cyclometalated complex. For example, two neutral cyclometalated platinum(II) complexes, Pt(DPP)(acac) and Pt(BPP)(acac), where DPP is 2,4-diphenylpyridine (B1293730) and BPP is 2-(4-tert-butylphenyl)-4-phenylpyridine, have been synthesized and their electrochemiluminescent properties studied. nih.gov These studies indicate that the emission originates from a metal-to-ligand charge-transfer (³MLCT) excited state. nih.gov

| Complex | Ligands | Application Studied | Key Finding |

| Pt(DPP)(acac) | 2,4-diphenylpyridine, acetylacetone | Electrogenerated Chemiluminescence | Emission from ³MLCT excited state. nih.gov |

| Pt(BPP)(acac) | 2-(4-tert-butylphenyl)-4-phenylpyridine, acetylacetone | Electrogenerated Chemiluminescence | ECL quantum efficiency comparable to Ru(bpy)₃²⁺. nih.gov |

Organic Semiconductor Materials and Optoelectronic Applications

The π-conjugated system of 2-phenylpyridine imparts semiconducting properties, making its derivatives attractive for use in organic electronics.

Conjugated polymers are a class of organic materials with alternating single and double bonds, which results in a delocalized π-electron system responsible for their electronic properties. They are key components in devices such as organic solar cells, organic field-effect transistors, and OLEDs. The synthesis of high-molecular-weight conjugated polymers can sometimes be challenging due to their low solubility. A common strategy to overcome this is the "precursor approach," where a soluble, non-conjugated precursor polymer is first synthesized and then converted into the final conjugated polymer.

While there is no specific literature detailing the use of this compound as a monomer for conjugated polymer synthesis, its structure suggests potential in this area. The chloromethyl group could be converted into a polymerizable group, such as a vinyl or ethynyl (B1212043) group, or it could be used in polycondensation reactions. The resulting polymers would incorporate the electronically active 2-phenylpyridine unit into the polymer backbone, potentially leading to materials with interesting optoelectronic properties.

OLEDs are a display technology that utilizes a thin film of organic compounds to emit light in response to an electric current. Phosphorescent OLEDs (PhOLEDs) can achieve very high internal quantum efficiencies by harvesting both singlet and triplet excitons. Cyclometalated complexes of heavy metals like iridium(III) and platinum(II) with 2-phenylpyridine and its derivatives are widely used as phosphorescent emitters in PhOLEDs. nih.gov

These complexes exhibit strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state and allows for efficient phosphorescence. The emission color can be tuned by modifying the ligands. For example, phosphorescent cyclometalated platinum(II) complexes with hexahydroimidazo[1,5-a]pyridinylidene ligands have been shown to be strong sky-blue emitters with quantum yields up to 71%. d-nb.info

The functionalization of the 2-phenylpyridine ligand allows for the fine-tuning of the electronic properties and the solid-state morphology of the emitter, which are crucial for device performance. The chloromethyl group of this compound provides a convenient point of attachment for other chemical moieties that can be used to improve the solubility, processability, and charge-transporting properties of the final OLED material. Although direct application of this compound in OLEDs is not reported in the available literature, its potential as a precursor for novel phosphorescent emitters is significant.

| Compound/Complex Class | Application | Relevant Property |

| Cyclometalated Pt(II) complexes with 2-arylpyridines | Phosphorescent dopants in OLEDs | High quantum yields due to strong spin-orbit coupling. nih.govd-nb.info |

| Cyclometalated Pt(II) hexahydroimidazo[1,5-a]pyridinylidene complexes | Sky-blue emitters in OLEDs | Strong phosphorescence with high quantum yields. d-nb.info |

Future Research Directions and Outlook

Advancements in Asymmetric Synthesis and Stereocontrol

While specific studies on the asymmetric synthesis of 5-(Chloromethyl)-2-phenylpyridine are not extensively documented, the broader field of heterocyclic chemistry provides a clear roadmap for future exploration. The development of chiral catalysts and methodologies is crucial for producing enantiomerically pure compounds, which is often a prerequisite for targeted biological applications.

Future research will likely focus on adapting established asymmetric techniques to the this compound core. The construction of axially chiral biaryl structures, for instance, is a formidable challenge due to the relatively low rotational barriers in systems involving five- and six-membered heterocycles. rsc.org Methodologies such as chiral phosphoric acid-catalyzed arylation reactions could be explored to form a chiral axis with high enantioselectivity. rsc.org Furthermore, the asymmetric reduction of the pyridine (B92270) ring to yield enantioenriched piperidine (B6355638) derivatives represents another promising route. nih.gov The use of iridium catalysts with chiral ligands, such as MeO-BoQPhos, has proven effective for the enantioselective hydrogenation of 2-alkylpyridines and could be adapted for this purpose. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Strategy | Description | Potential Application to Target Scaffold |

| Catalytic Asymmetric Reduction | Hydrogenation of the pyridine ring using a chiral catalyst (e.g., Iridium-based) to create stereocenters. nih.gov | Synthesis of chiral piperidine derivatives from the this compound core. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction. nih.gov | Introduction of stereocenters on side chains or during the construction of the pyridine ring itself. |

| Organocatalytic Friedel-Crafts Alkylation | Use of small chiral organic molecules to catalyze the enantioselective alkylation of the pyridine or phenyl ring. rsc.org | Functionalization of the aromatic rings to create chiral derivatives with high enantiomeric excess. |

| Central-to-Axial Chirality Relay | A catalytic asymmetric reaction that creates a stereocenter, which then directs the formation of an atropisomeric chiral axis. rsc.org | Development of axially chiral derivatives by controlling the rotation between the phenyl and pyridine rings. |

Exploration of Novel Chemical Space in Derivative Design

The concept of "chemical space" encompasses all possible molecules, estimated to exceed 10^60 compounds for small organic molecules alone. nih.gov A primary goal in medicinal chemistry is to navigate this vast space to identify novel, biologically relevant structures. nih.govunivr.itnih.gov The 2-phenylpyridine (B120327) motif is considered an attractive and privileged scaffold in drug design, found in numerous compounds with diverse biological profiles. mdpi.com

Future work on this compound will involve its use as a foundational scaffold for generating libraries of new derivatives. The reactivity of the chloromethyl group provides a convenient handle for introducing a wide array of functionalities through nucleophilic substitution. Further diversification can be achieved by modifying the phenyl and pyridine rings. This exploration aims to populate regions of chemical space that are underexplored by current medicinal chemistry compounds. nih.govunivr.it Natural products, for example, often occupy unique regions of chemical space and can serve as inspiration for designing novel derivatives. longdom.org By systematically modifying the scaffold, researchers can create libraries with increased molecular complexity and finely tuned physicochemical properties, enhancing the probability of discovering compounds with novel biological activities. longdom.orgmdpi.com

Table 2: Potential Sites for Derivative Design on the this compound Scaffold

| Modification Site | Type of Reaction | Potential New Functional Groups | Desired Outcome |

| Chloromethyl Group | Nucleophilic Substitution | Ethers, amines, azides, thiols, nitriles | Introduce diverse side chains to probe structure-activity relationships. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, nitro groups, alkyl chains, acyl groups | Modulate electronic properties and steric bulk. |

| Pyridine Ring | Suzuki or Stille Coupling | Aryl or heteroaryl groups | Extend the molecular framework and explore new binding interactions. |

| Pyridine Nitrogen | N-Oxidation / N-Alkylation | N-oxides, Quaternary pyridinium (B92312) salts | Alter solubility, polarity, and metabolic stability. |

Sustainable Synthetic Methodologies and Process Intensification

The chemical industry is increasingly moving towards greener and more efficient manufacturing processes. For the synthesis of pyridine derivatives, this involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Process intensification for the production of related compounds like 2-chloro-5-chloromethylpyridine has been explored through improved reactor technology. The use of air-lift loop reactors over traditional stirred tank reactors has been shown to offer better sealing, lower energy consumption, and more uniform mixing, leading to higher yields. patsnap.com Similar principles can be applied to the synthesis of this compound. Alternative synthetic routes starting from more accessible or renewable materials, such as the process to produce 2-chloro-5-chloromethylpyridine from 6-hydroxynicotinic acid, also represent a move towards more sustainable practices. google.com

Future research should focus on implementing green chemistry principles. This includes the use of catalytic processes over stoichiometric ones, the replacement of hazardous chlorinated solvents with greener alternatives, and the development of one-pot reactions that reduce the number of work-up and purification steps. mdpi.comrsc.org For example, developing a solid catalyst, such as a titanium silicate (B1173343) molecular sieve, could enable cleaner and more efficient reaction pathways. rsc.org

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel molecules. nih.gov These computational tools can be applied to the this compound scaffold to accelerate the discovery of new derivatives with desired properties.

A key application is the use of generative models. These AI models can be trained on large datasets of known molecules and then used to generate novel chemical structures based on a specific seed scaffold. nih.gov For instance, a transfer learning-empowered deep molecular generative model (t-DeepMGM) could be given the this compound core and tasked with sampling diverse and synthetically feasible side chains for its various functionalization points. nih.gov

In parallel, ML-based predictive models, or "discriminators," can be developed. These models are trained to predict the biological activity or physicochemical properties of a molecule based on its structure. By combining generative and predictive models, researchers can create an in-silico design loop: the generative model proposes new derivatives, and the predictive model prioritizes the most promising candidates for synthesis and experimental testing, significantly streamlining the discovery process. nih.govyoutube.com

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-phenylpyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves chloromethylation of 2-phenylpyridine using formaldehyde and hydrochloric acid under acidic conditions. Key factors include:

- Temperature : Optimal yields are observed at 60–80°C to balance reaction kinetics and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents .

- Catalysts : Lewis acids like ZnCl₂ may improve regioselectivity for chloromethyl group introduction .

Purity can be assessed via HPLC or GC-MS, with impurities often arising from incomplete substitution or oxidation byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). FT-IR confirms C-Cl stretches at ~600–700 cm⁻¹ .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and potential π-π stacking interactions with the phenyl group .

- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactivity at the chloromethyl site .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to the compound’s lachrymatory properties and potential skin irritation.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloromethyl group .

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert reactive Cl groups into less hazardous salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., HCl concentration, reaction time).

- In-line monitoring : Real-time IR or Raman spectroscopy detects intermediates, enabling dynamic adjustment of conditions .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound from di- or tri-substituted byproducts .

Q. What methodologies are employed to study the biological activity of this compound derivatives?

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, HepG2) evaluate anticancer potential. IC₅₀ values correlate with substituent electronic effects .

- Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to biological targets (e.g., enzymes, receptors) .

- Structure-activity relationship (SAR) : Modify the phenyl or chloromethyl group to assess impacts on bioactivity .

Q. How do computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict substitution sites.

- Transition state analysis : Identify energy barriers for SN1/SN2 pathways using Gaussian or ORCA software .

- Solvent effects : COSMO-RS models evaluate solvation energy contributions to reaction feasibility .

Q. What analytical challenges arise in distinguishing this compound from structural analogs?

- Chromatographic separation : Use UPLC with C18 columns and MS detection to resolve analogs like 5-(trifluoromethyl) derivatives .

- Mass spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .

- Crystallographic comparison : Compare unit cell parameters with analogs (e.g., 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine) .

Q. How can researchers address contradictory data in hydrolysis kinetics studies of the chloromethyl group?

- Controlled pH studies : Hydrolysis rates vary significantly in acidic (fast) vs. neutral (slow) conditions. Use buffered solutions for reproducibility .

- Isotope labeling : Track ¹⁸O incorporation in hydrolysis products via GC-MS to confirm mechanisms .

- Temperature-dependent kinetics : Arrhenius plots quantify activation energy discrepancies between studies .

Methodological Resources

- Synthetic protocols : Refer to PubChem data (InChI Key: JGDILQQBHGZXEG-UHFFFAOYSA-N) for validated reaction pathways .

- Biological assays : Follow Dhaka University’s cytotoxicity screening framework using MTT and cell line models .

- Computational tools : Access crystallographic data from Acta Crystallographica Section E for structural benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.